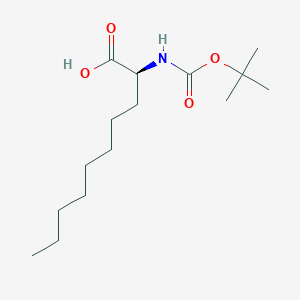

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOZMSCSDJPGHN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679418 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67862-03-7 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid, a valuable building block for researchers, scientists, and professionals in drug development and peptide chemistry. The synthesis is presented in two main stages: the asymmetric synthesis of the precursor, (S)-2-aminodecanoic acid, followed by the protection of its amino group with a tert-butoxycarbonyl (Boc) moiety.

The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is a non-proteinogenic amino acid derivative. The presence of the lipophilic decanoic acid side chain and the acid-labile Boc protecting group makes it a crucial intermediate in the synthesis of peptides and peptidomimetics, particularly those with modified hydrophobic properties.[1] The Boc group provides robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, a key feature in multi-step synthetic campaigns like solid-phase peptide synthesis.[2][3][4]

Our synthetic strategy is a two-step process:

-

Asymmetric Synthesis of (S)-2-Aminodecanoic Acid: We will employ a diastereoselective alkylation of a chiral glycine equivalent. This method offers high stereochemical control, leading to the desired (S)-enantiomer in high purity.[5] Specifically, the alkylation of a Ni(II) complex of a chiral Schiff base derived from glycine with n-octyl bromide has been shown to proceed with excellent yield and diastereoselectivity.[5]

-

N-Boc Protection: The synthesized (S)-2-aminodecanoic acid will be reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This is a widely used and efficient method for the introduction of the Boc protecting group onto amino acids.[6][7][8]

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid.

Part 1: Asymmetric Synthesis of (S)-2-Aminodecanoic Acid

Principle and Rationale

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry.[6][9] While several methods exist, including enzymatic resolution and asymmetric Strecker synthesis, the diastereoselective alkylation of chiral glycine enolate equivalents provides a highly predictable and efficient route.[10][11][12][13] In the selected method, a Ni(II) complex serves as a chiral template, enforcing a rigid conformation that directs the incoming electrophile (n-octyl bromide) to one face of the glycine-derived nucleophile, thus establishing the desired (S)-stereochemistry at the α-carbon.[5] Subsequent acidic hydrolysis liberates the target amino acid from the chiral auxiliary.

Experimental Protocol

This protocol is based on the principles of asymmetric alkylation of Ni(II) complexes of glycine Schiff bases.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ni(II) complex of glycine and a chiral ligand | Synthesis Grade | Varies | Prepare according to literature |

| n-Octyl bromide | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | e.g., MilliporeSigma | Freshly distilled or from a solvent purification system |

| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | e.g., Sigma-Aldrich | Handle under inert atmosphere |

| Hydrochloric acid (HCl) | 6 M, Reagent Grade | e.g., Fisher Scientific | |

| Diethyl ether | ACS Grade | Varies | For extraction |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Varies | For drying |

Step-by-Step Procedure

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the chiral Ni(II) glycine complex (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting deep-colored solution for 30 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: Add n-octyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.

-

Hydrolysis: Dissolve the crude complex in 6 M HCl and heat the mixture to reflux for 8-12 hours to hydrolyze the Schiff base and cleave the complex.

-

Purification: After cooling to room temperature, wash the aqueous solution with diethyl ether to remove the chiral ligand. The aqueous layer containing the crude (S)-2-aminodecanoic acid can then be purified by ion-exchange chromatography.

Characterization

The final product, (S)-2-aminodecanoic acid, should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

-

Mass Spectrometry: To verify the molecular weight (187.28 g/mol ).[14]

-

Chiral HPLC or Polarimetry: To determine the enantiomeric excess and confirm the (S)-configuration.

Part 2: Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid

Principle and Rationale

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, especially in peptide chemistry.[2][3][8] Its stability to a wide range of nucleophilic and basic conditions, combined with its facile cleavage under mild acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice.[4][7] The reaction proceeds via nucleophilic attack of the amino group of (S)-2-aminodecanoic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[3] The presence of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproducts.

Experimental Protocol

This protocol is a general and robust method for the Boc protection of amino acids.[6][15]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (S)-2-Aminodecanoic acid | From Part 1 | - | |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | e.g., Sigma-Aldrich | |

| Triethylamine (Et₃N) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich | Distill before use |

| Dioxane | ACS Grade | Varies | |

| Water | Deionized | - | |

| Ethyl acetate | ACS Grade | Varies | For extraction |

| Citric acid, 5% aqueous solution | - | Prepare in-house | For acidification |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Varies | For drying |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve (S)-2-aminodecanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting amino acid is no longer visible.

-

Work-up - Phase Separation: Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous layer twice with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 5% citric acid solution. A white precipitate of the product may form. Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-((tert-butoxycarbonyl)amino)decanoic acid, which is often an oil or a low-melting solid.[16][17]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane, or by column chromatography on silica gel if necessary.[16]

Characterization

The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Boc group (characteristic signal around 1.4 ppm for the tert-butyl protons).

-

Mass Spectrometry: To verify the molecular weight (287.40 g/mol ).

-

Melting Point: If the product is a solid, to assess its purity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Part 1: Low yield in alkylation | Incomplete enolate formation; moisture in the reaction | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated LDA. |

| Inactive n-octyl bromide | Use freshly distilled or a new bottle of the alkylating agent. | |

| Part 1: Poor diastereoselectivity | Reaction temperature too high during LDA or alkyl halide addition | Maintain the temperature strictly at -78 °C during the addition steps. |

| Part 2: Incomplete Boc protection | Insufficient base or (Boc)₂O; poor quality of reagents | Use 1.1-1.2 equivalents of (Boc)₂O and ensure the triethylamine is pure. Allow the reaction to run for a longer duration. |

| Part 2: Product is an oil and difficult to handle | This is common for Boc-protected amino acids with long alkyl chains | If purification by crystallization is difficult, use column chromatography. The product can also be converted to a dicyclohexylamine (DCHA) salt to obtain a solid.[9] |

| Part 2: Low yield after work-up | Incomplete extraction from the aqueous phase | Ensure the aqueous phase is thoroughly acidified to pH 2-3 before extraction. Perform multiple extractions with ethyl acetate. |

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Technical Support Information Bulletin 1184. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Retrieved from a source providing technical bulletins on chemical reagents.

- BenchChem Technical Support Team. (2025, December).

- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- ResearchGate. (n.d.). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).

- ACS Publications. (n.d.). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society.

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

- MySkinRecipes. (n.d.). (S)-2-Aminodecanoic acid.

- Wiley Online Library. (2020). Asymmetric synthesis of (S)‐α‐(octyl)glycine via alkylation of Ni(II) complex of chiral.... Chirality, 32(11), 1354-1360.

- ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.

- National Institutes of Health. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- National Institutes of Health. (n.d.). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B.

- National Institutes of Health. (2014, March 17). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer.

- Cenmed Enterprises. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid (C007B-507645).

- Supporting information for a scientific article. (n.d.).

-

National Center for Biotechnology Information. (n.d.). (S)-2-Aminodecanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Asymmetric synthesis of (<i>S</i>)‐α‐(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base | CiNii Research [cir.nii.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 14. ora.uniurb.it [ora.uniurb.it]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

- 17. jk-sci.com [jk-sci.com]

Physicochemical properties of Boc-D-decanoic acid

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-D-aminodecanoic Acids

Preamble: Navigating Isomeric Complexity

For researchers, scientists, and drug development professionals, precision in molecular identity is paramount. The term "Boc-D-decanoic acid" presents a degree of chemical ambiguity. Decanoic acid, a saturated ten-carbon fatty acid, is inherently achiral. The "D" designation, signifying a specific stereoconfiguration, implies the presence of a chiral center. The most logical and synthetically relevant interpretation is the introduction of an amine at the alpha-carbon (C2), creating N-Boc-D-2-aminodecanoic acid .

This guide is structured around the predicted and established physicochemical properties of this molecule. However, specific experimental data for this precise isomer is not widely published. Therefore, to maintain scientific integrity and provide field-proven insights, this document synthesizes data from three authoritative sources:

-

The well-characterized properties of the parent molecule, decanoic acid.

-

Extensive spectroscopic data for analogous Boc-protected amino acids.[1][2]

-

Published data for related isomers, such as 10-(N-Boc-amino)decanoic acid , which serves as a valuable reference for understanding the behavior of the functional groups.

By integrating these data streams, this guide offers a robust and practical framework for the characterization and handling of N-Boc-D-aminodecanoic acids.

Section 1: Molecular Structure and Core Properties

N-Boc-D-2-aminodecanoic acid is a derivative of the D-isomer of 2-aminodecanoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis, preventing the amine from participating in unwanted side reactions while being easily removable under moderately acidic conditions.[] The long C8 alkyl chain imparts significant lipophilicity, making it a valuable building block for synthesizing peptidomimetics, lipopeptides, and other targeted therapeutic agents.

The structure contrasts with its omega-substituted isomer, 10-(N-Boc-amino)decanoic acid, where the functional group is at the terminus of the alkyl chain, resulting in a non-chiral molecule with different physical properties.

| Property | N-Boc-D-2-aminodecanoic acid (Predicted) | 10-(N-Boc-amino)decanoic acid (Reference) |

| Molecular Formula | C₁₅H₂₉NO₄ | C₁₅H₂₉NO₄ |

| Molecular Weight | 287.40 g/mol | 287.40 g/mol |

| CAS Number | Not readily available | 173606-50-3[4][5] |

| Appearance | White to off-white crystalline solid (Expected) | White solid[5] |

Section 2: Thermal and Physical Characteristics

The physical state and melting point are critical parameters for assessing purity and ensuring proper handling and storage.

Expected Physical State: Like most Boc-protected amino acids and long-chain fatty acids, N-Boc-D-2-aminodecanoic acid is expected to be a white or off-white crystalline solid at standard temperature and pressure.

Melting Point (MP): A sharp melting point range is a key indicator of high purity.[4] For long-chain N-Boc-ω-amino acids, the melting point is influenced by the stability of the crystal lattice. For instance, the slightly longer analogue, Boc-12-aminododecanoic acid, has a reported melting point of 80 - 84 °C.[6] It is reasonable to anticipate a similar, though not identical, melting range for N-Boc-D-2-aminodecanoic acid. Impurities will typically lead to a depression and broadening of the melting point range.[4]

Protocol 2.1: Melting Point Determination

This protocol describes a self-validating system for accurate melting point measurement using a digital melting point apparatus.

Causality: The rate of heating is critical. Rapid heating can cause a lag between the block temperature and the sample temperature, leading to erroneously high readings. A slower ramp rate near the expected melting point (~1-2 °C/min) ensures thermal equilibrium and an accurate measurement.[4]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry N-Boc-D-2-aminodecanoic acid onto a clean, dry watch glass.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder until a small amount of sample (1-2 mm in height) is packed into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Initial Scan (Optional but Recommended): Set a high heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. This saves time for subsequent accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the accurate measurement at least twice with fresh samples. Consistent results (within 1 °C) validate the finding.

Section 4: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The combination of NMR, IR, and MS creates a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. [1]Both ¹H and ¹³C NMR provide definitive evidence of the Boc group's presence and the integrity of the aminodecanoic acid backbone.

Expected ¹H NMR Signals (in CDCl₃):

-

~12.0 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid (-COOH). This peak can be concentration-dependent and may exchange with D₂O.

-

~5.0-5.5 ppm (doublet or broad, 1H): The proton of the carbamate (-NH-).

-

~4.2-4.4 ppm (multiplet, 1H): The alpha-proton (-CH-), adjacent to both the carboxylic acid and the nitrogen.

-

~2.3 ppm (triplet, 2H): The methylene protons (-CH₂-) adjacent to the carboxylic acid in the 10-amino isomer reference. For the 2-amino isomer, signals for the adjacent methylene group would be further downfield.

-

~1.45 ppm (singlet, 9H): A highly characteristic, strong signal from the nine equivalent protons of the tert-butyl group on the Boc protector. [1]* ~1.2-1.6 ppm (multiplet, broad): A large, complex signal corresponding to the multiple methylene (-CH₂-) groups in the alkyl chain.

-

~0.88 ppm (triplet, 3H): The terminal methyl (-CH₃) group of the decanoic chain.

Expected ¹³C NMR Signals (in CDCl₃):

-

~175-180 ppm: The carbonyl carbon of the carboxylic acid (-COOH).

-

~155-156 ppm: The carbonyl carbon of the Boc carbamate (-O-C=O). [7]* ~80 ppm: The quaternary carbon of the tert-butyl group (-(CH₃)₃). [7]* ~50-55 ppm: The alpha-carbon (-CH-NH-).

-

~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group (-(CH₃)₃). [7]* ~22-34 ppm: Signals corresponding to the various carbons of the alkyl chain.

-

~14 ppm: The terminal methyl carbon of the decanoic chain.

Protocol 4.1: NMR Sample Preparation and Analysis

Causality: The choice of solvent is critical. It must fully dissolve the sample without having signals that overlap with key analyte peaks. Deuterated chloroform (CDCl₃) is an excellent first choice for its solvating power for molecules of this type and its well-defined residual solvent peak for calibration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans).

-

Data Processing: Process both spectra using appropriate software (Fourier transformation, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to their corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is excellent for identifying key functional groups. The spectrum of N-Boc-D-2-aminodecanoic acid will be a composite of a carboxylic acid and a Boc-carbamate.

Key Diagnostic Absorption Bands:

-

3300-2500 cm⁻¹ (very broad): The characteristic O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

-

~3300 cm⁻¹ (moderate, sharp): The N-H stretching vibration of the carbamate.

-

2955-2850 cm⁻¹ (strong, sharp): C-H stretching from the long alkyl chain and the Boc group.

-

~1740 cm⁻¹ (strong): The C=O stretching of the Boc-carbamate group.

-

~1710 cm⁻¹ (strong): The C=O stretching of the carboxylic acid group. It's common for these two carbonyl peaks to overlap, forming a broad, intense band. An IR spectrum of decanoic acid shows this peak at 1713 cm⁻¹.

-

~1500-1530 cm⁻¹ (moderate): The N-H bending vibration.

-

~1160-1170 cm⁻¹ (strong): C-O stretching associated with the Boc group. [1]

Protocol 4.2: Analysis by Attenuated Total Reflectance (ATR)-FTIR

Causality: ATR-FTIR is a modern, rapid technique that requires minimal sample preparation. It is ideal for obtaining a quick, high-quality spectrum of a solid sample, eliminating the need for preparing KBr pellets.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Observations (ESI-MS):

-

Positive Ion Mode: The molecule will likely be detected as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Negative Ion Mode: The molecule will be readily detected as the deprotonated species [M-H]⁻ due to the acidic carboxylic acid group.

-

High-Resolution MS (HRMS): This technique can determine the exact mass to within a few parts per million, allowing for the unambiguous confirmation of the molecular formula (C₁₅H₂₉NO₄).

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural proof. A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) from the parent ion is a classic signature of a Boc-protected amine.

Section 5: Conclusion

N-Boc-D-2-aminodecanoic acid is a specialized chemical building block whose physicochemical properties are a predictable composite of its constituent parts: a D-amino acid, a long-chain fatty acid, and a Boc-protecting group. Its identity and purity can be rigorously established through a systematic application of standard analytical techniques. A sharp melting point indicates high purity, while its solubility profile confirms the presence of an acidic group. Definitive structural confirmation relies on the combined interpretation of NMR spectroscopy (which maps the carbon-hydrogen framework), IR spectroscopy (which identifies key functional groups), and mass spectrometry (which confirms molecular weight and formula). This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently handle, characterize, and utilize this versatile molecule in their synthetic and developmental endeavors.

Section 6: References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4428132, N-t-Butyloxycarbonyl-12-amino-dodecanoic acid. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268471, 2-N-Boc-aminopropionic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Solubility of Things. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum for decanoic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Capric acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid: A Key Building Block in Complex Molecule Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid, also known as Boc-L-2-aminodecanoic acid, is a chiral, non-proteinogenic amino acid derivative of significant interest to researchers and professionals in drug discovery and peptide chemistry. Its unique structure, featuring a ten-carbon aliphatic side chain and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, positions it as a valuable building block for the synthesis of complex peptides, natural products, and pharmaceutical agents. The lipophilic nature imparted by the decanoic acid backbone, combined with the stereochemical control at the alpha-carbon, allows for the nuanced modulation of molecular properties in drug design. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, analytical validation, and applications, grounded in established scientific principles and methodologies.

The definitive Chemical Abstracts Service (CAS) number for (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is 67862-03-7 .[1] It is crucial to distinguish this from the racemic mixture, which may be listed under a different CAS number.

Core Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is paramount for its effective application in synthesis and purification.

| Property | Value | Source |

| CAS Number | 67862-03-7 | Internal Verification |

| Molecular Formula | C₁₅H₂₉NO₄ | PubChem |

| Molecular Weight | 287.40 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH); limited solubility in water.[2] | Inferred from decanoic acid and other Boc-amino acids |

| Melting Point | Not experimentally determined; predicted to be a low-melting solid. | Inferred from decanoic acid (31.5 °C)[2] |

| XLogP3 | 3.7 | PubChem |

Strategic Synthesis: The Boc Protection of (S)-2-Aminodecanoic Acid

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is fundamentally a protection reaction of the primary amine of the parent amino acid, (S)-2-aminodecanoic acid. The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its facile, orthogonal removal under mildly acidic conditions.[3][4][5][6]

The most common and efficient method for this transformation involves the reaction of (S)-2-aminodecanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base is critical for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.

Experimental Protocol: Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid

Materials:

-

(S)-2-Aminodecanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (S)-2-aminodecanoic acid in a mixture of dioxane (or THF) and water.

-

Basification: Cool the solution in an ice bath and add sodium bicarbonate (or triethylamine) portion-wise with stirring until the amino acid is fully dissolved and the solution is basic (pH ~9-10). The rationale for cooling is to manage the exothermic nature of the reaction and minimize potential side reactions.

-

Boc₂O Addition: While maintaining the cold temperature, add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the reaction mixture. The stoichiometry is typically a slight excess of Boc₂O to ensure complete reaction of the amino acid.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot (visualized with ninhydrin stain) and the appearance of the product spot.

-

Work-up and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.

-

Extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

-

Drying and Isolation:

-

Combine the organic extracts and wash with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm), the long aliphatic chain protons (a series of multiplets between ~0.8 and 1.8 ppm), the alpha-proton (a multiplet around 4.0-4.3 ppm), and the amide proton (a broad singlet or doublet, typically between 5.0 and 6.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a distinct signal for the carbonyl of the Boc group (~155 ppm), the carboxylic acid carbonyl (~175-180 ppm), the quaternary carbon of the Boc group (~80 ppm), and a series of signals corresponding to the carbons of the decanoic acid chain.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid. A C18 column with a gradient elution system, typically involving water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA), provides excellent separation of the product from starting materials and by-products. Chiral HPLC can be employed to verify the enantiomeric purity.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected molecular ion peaks would be [M+H]⁺ at m/z 288.2 and [M+Na]⁺ at m/z 310.2.

Caption: A typical workflow for the analytical validation of the synthesized product.

Applications in Drug Discovery and Development

The primary utility of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid lies in its role as a specialized building block in the synthesis of larger, biologically active molecules. The long aliphatic side chain can be leveraged to enhance lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.

A notable example of the application of a closely related derivative is in the total synthesis of Microsporin B , a cyclic peptide natural product with demonstrated cytotoxic activity against human colon adenocarcinoma cells.[7] A protected version of the unusual amino acid residue in microsporin B, namely (S)-2-Boc-amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, was synthesized as a key precursor.[7] This underscores the importance of such long-chain, chiral amino acid derivatives in accessing complex and medicinally relevant natural products. The synthesis of this precursor involved a multi-step sequence, highlighting the value of having the foundational (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid structure readily available.[7]

The incorporation of this amino acid into peptides can also influence their secondary structure and their interaction with biological targets. The lipophilic tail can serve as an anchor to cell membranes or hydrophobic pockets of proteins.

Safety and Handling

As with all laboratory chemicals, (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is a versatile and valuable synthetic intermediate for the discerning medicinal chemist and peptide scientist. Its straightforward synthesis, combined with its unique structural features, provides a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. A thorough understanding of its properties and analytical validation is key to its successful implementation in drug discovery and development programs.

References

-

Cenmed Enterprises. (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid (C007B-507645). Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

National Center for Biotechnology Information (n.d.). (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid. PubChem Compound Summary for CID 7010348. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Decanoic acid. PubChem Compound Summary for CID 2969. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). (S)-2-Aminodecanoic acid. PubChem Compound Summary for CID 12810660. Retrieved from [Link]

- Organic Syntheses. (2008). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.

- Reddy, P. V., & Peczuh, M. W. (2009). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. NIH Public Access, 2009(3), 296–298.

-

Royal Society of Chemistry. (2016). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

- Wessjohann, L. A., & Ruijter, E. (2005). Ionic Liquids in the Ugi and Passerini Reaction. Molecular Diversity, 9(3), 165–173.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-decanoic acid. PubChem Compound Summary for CID 307923. Retrieved from [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 2-Amino-decanoic acid | C10H21NO2 | CID 307923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 4. peptide.com [peptide.com]

- 5. Overview of Custom Peptide Synthesis [peptide2.com]

- 6. chempep.com [chempep.com]

- 7. Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (S)-2-((tert-Butoxycarbonyl)amino)decanoic Acid

Introduction

In the landscape of modern drug development and peptide synthesis, the precise structural integrity of building blocks is not merely a matter of quality control; it is the foundation of therapeutic efficacy and safety. (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid, a non-proteinogenic amino acid featuring a lipophilic side-chain and the widely utilized tert-butyloxycarbonyl (Boc) protecting group, serves as a critical intermediate in the synthesis of novel peptides and peptidomimetics.[1] The Boc group's stability and ease of removal under specific acidic conditions make it an invaluable tool for synthetic chemists.[1][2]

This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid. Moving beyond a simple checklist of analytical methods, we delve into the causality behind experimental choices, providing a self-validating framework for researchers and scientists. Our approach integrates spectroscopic methods to confirm molecular connectivity, chromatographic techniques to assess purity, and chiroptical analysis to verify the absolute stereochemistry, ensuring that the molecule meets the stringent requirements for its use in pharmaceutical research and development.

Molecular Overview

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]decanoic acid

-

Common Name: Boc-L-2-aminodecanoic acid

-

Molecular Formula: C₁₅H₂₉NO₄

-

Molecular Weight: 287.40 g/mol

The structure consists of a ten-carbon aliphatic chain characteristic of decanoic acid, with an amine group at the α-position (C2). This amine is protected with a tert-butoxycarbonyl (Boc) group, and the stereocenter at the α-carbon is of the (S)-configuration.

The Elucidation Workflow: A Multi-Pillar Approach

A robust structural characterization relies on the convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical flow of analysis proceeds from confirming the fundamental atomic arrangement to defining its precise three-dimensional and stereochemical nature.

Caption: A logical workflow for the comprehensive structure elucidation of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid.

Pillar 1: Confirmation of Molecular Connectivity

The initial and most critical phase of elucidation is to confirm that the atomic scaffold and functional groups are correctly assembled. NMR, MS, and FTIR spectroscopy are the foundational techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[1] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a census of all unique carbon environments.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.[1]

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz, 16 scans, 1-second relaxation delay).[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz, 1024 scans, 2-second relaxation delay).[1]

-

Data Processing & Analysis: Process both spectra using appropriate software (Fourier transformation, phase and baseline correction). Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1] Integrate ¹H signals and assign all peaks.

The spectra must be consistent with the proposed structure. Key diagnostic signals validate the presence of both the decanoic acid backbone and the Boc protecting group.

| Data Summary: Expected NMR Chemical Shifts (in CDCl₃) | |

| ¹H NMR | Expected Chemical Shift (δ, ppm) & Multiplicity |

| Boc group (9H) | ~1.45 (singlet) |

| Alkyl Chain CH₃ (3H) | ~0.88 (triplet) |

| Alkyl Chain (CH₂)n (12H) | ~1.20-1.35 (multiplet) |

| β-CH₂ (2H) | ~1.65 (multiplet) |

| α-CH (1H) | ~4.30 (multiplet) |

| N-H (1H) | ~5.0 (broad doublet, may exchange with D₂O) |

| COOH (1H) | >9.0 (broad singlet, may be variable) |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| Boc C(CH₃)₃ | ~28.3 |

| Boc C(CH₃)₃ | ~80.0 |

| Boc C=O | ~155.5 |

| Carboxylic Acid C=O | ~176.0 |

| α-C | ~53.0 |

| Alkyl Chain Carbons | ~14.0 (CH₃) to ~34.0 (β-CH₂) |

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) further validates the elemental composition by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[][]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion/LC Introduction: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Ionization: Use ESI in both positive and negative ion modes to generate protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 amu). For HRMS, use a TOF or Orbitrap analyzer.

The observed m/z values must correspond to the calculated masses of the expected ions. Characteristic fragmentation patterns, such as the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the Boc group, provide further structural confirmation.[5][6]

| Data Summary: Expected Mass Spectrometry Ions | |

| Ion | Calculated m/z |

| [M+H]⁺ | 288.2169 |

| [M+Na]⁺ | 310.1989 |

| [M-H]⁻ | 286.2020 |

| [M+H - C₄H₈]⁺ (loss of isobutylene) | 232.1543 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple method to confirm the presence of key functional groups. The vibrational frequencies of bonds act as fingerprints for the carbamate, carboxylic acid, and alkyl functionalities.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

The spectrum should display characteristic absorption bands corresponding to the molecule's functional groups. The C=O stretch of the carbamate is a key diagnostic peak confirming successful Boc protection.[7]

| Data Summary: Expected FTIR Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H stretch (Amide) | ~3300-3400 |

| C-H stretch (Alkyl) | 2850-2960 |

| C=O stretch (Carbamate) | ~1690-1710 |

| C=O stretch (Carboxylic Acid) | ~1700-1725 |

| N-H bend (Amide II) | ~1510-1540 |

Pillar 2: Purity Assessment

Chemical purity is a prerequisite for any further characterization or use. Reversed-phase HPLC is the standard method for assessing the purity of such compounds.

Caption: Experimental workflow for purity analysis by Reversed-Phase HPLC.

Experimental Protocol: Reversed-Phase HPLC

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient suitable for eluting the compound, for example, 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm (where the amide and carboxyl groups absorb).

-

Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.

Pillar 3: Confirmation of Stereochemical Integrity

For a chiral molecule, confirming the absolute configuration and enantiomeric purity is as important as confirming the connectivity.[8]

Polarimetry

Expertise & Causality: Chiral molecules rotate the plane of polarized light, a phenomenon known as optical activity.[9][10] Polarimetry measures this rotation, providing a macroscopic confirmation of the molecule's chirality and enantiomeric form. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions.[11]

-

Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).

-

Instrument Setup: Calibrate the polarimeter with a solvent blank.

-

Measurement: Fill a sample cell of a known path length (l, in dm) with the solution and measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c) , where T is the temperature and λ is the wavelength of the light (typically the sodium D-line, 589 nm).

The measured specific rotation value (including its sign, + for dextrorotatory or - for levorotatory) should be compared with a reliable literature value for the pure (S)-enantiomer. A significant deviation may indicate the presence of the (R)-enantiomer or other optically active impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While polarimetry gives a bulk property, chiral HPLC provides the definitive, quantitative measure of enantiomeric purity (or enantiomeric excess, ee). This technique physically separates the (S) and (R) enantiomers, allowing for their individual quantification.[12] Direct analysis using a Chiral Stationary Phase (CSP) is often preferred as it avoids potentially racemizing derivatization steps.[13][14]

-

System: HPLC with UV detector.

-

Column: A suitable Chiral Stationary Phase (CSP) column. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are particularly effective for underivatized amino acids.[13]

-

Mobile Phase: An isocratic or gradient system optimized for the column, often a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., TFA).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Validation: A crucial step is to analyze a racemic (50:50) mixture of the compound to unambiguously identify the retention times of both the (S) and (R) enantiomers.

-

Analysis: Run the sample and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100 .

Conclusion

The structure elucidation of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. The foundational spectroscopic methods—NMR, MS, and FTIR—confirm the molecular structure and the presence of all key functional groups. Chromatographic analysis by RP-HPLC verifies chemical purity. Finally, the critical stereochemical nature of the molecule is confirmed through the bulk measurement of optical rotation by polarimetry and, most definitively, quantified by chiral HPLC. Following this rigorous, multi-pillar workflow ensures the identity, purity, and stereochemical integrity of this important synthetic building block, providing the highest level of confidence for its application in research and drug development.

References

- Determining enantiomeric purity of chiral amino acids via HPLC. (2025). Benchchem.

- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2025). American Chemical Society.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. (2025). Benchchem.

- Chiral Amino Acid and Peptide Separations – the Next Generation. (2016).

- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). PubMed.

- Basics of polarimetry. (n.d.). Anton Paar Wiki.

- Optical rot

- Specific rot

- Ch 7: Optical Activity. (n.d.). University of Calgary.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.).

- Amino Acid MS Analysis Service. (n.d.). BOC Sciences.

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.).

- A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. (n.d.). BOC Sciences.

- NMR Spectroscopy. (n.d.).

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]

- 9. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-D-2-Aminodecanoic Acid

Preamble: Clarification of the Analyte

This guide provides a comprehensive analysis of the spectroscopic data for N-tert-Butyloxycarbonyl-D-2-aminodecanoic acid (Boc-D-2-aminodecanoic acid). It is important to note that the term "Boc-D-decanoic acid" is chemically imprecise, as the tert-Butyloxycarbonyl (Boc) group is a standard protecting group for amines, which are absent in decanoic acid.[][2] This document proceeds under the scientifically sound assumption that the intended compound of interest is the N-Boc protected form of D-2-aminodecanoic acid, a crucial building block in peptide synthesis and pharmaceutical development.[3] The following sections detail the expected spectroscopic signatures that are fundamental to its structural confirmation and purity assessment.

Molecular Structure and Spectroscopic Overview

Boc-D-2-aminodecanoic acid incorporates three key structural motifs, each yielding distinct and predictable signals across various spectroscopic platforms:

-

The N-Boc Group: Comprising a carbamate linker and a bulky tert-butyl moiety, this group is readily identifiable, particularly in NMR and Mass Spectrometry.[4]

-

The Carboxylic Acid: This functional group provides characteristic broad signals in IR and distinct carbonyl carbon resonances in ¹³C NMR.[5]

-

The Decanoic Acid Backbone: A C10 aliphatic chain with a chiral center at the α-carbon (C2), which gives rise to a complex but interpretable series of signals in the aliphatic region of NMR spectra.

The synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural confirmation of Boc-D-2-aminodecanoic acid in solution.[4] Analysis in both ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.

Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve the lipophilic molecule. However, protic solvents like Methanol-d₄ (CD₃OD) or DMSO-d₆ may be required depending on solubility and the need to observe exchangeable protons (NH and OH). The chemical shifts presented are predictive for CDCl₃ and may vary slightly in other solvents.[6]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) | 9H | The most prominent and characteristic signal in the spectrum. Its presence is a strong indicator of an intact Boc group. |

| -CH₂- (Chain) | ~1.20 - 1.35 | Broad Multiplet (m) | 12H | Signals for the six methylene groups (C4-C9) in the aliphatic chain overlap significantly.[7] |

| β-CH₂ (C3) | ~1.65 | Multiplet (m) | 2H | These protons are adjacent to the chiral center and are diastereotopic, potentially leading to more complex splitting. |

| α-CH (C2) | ~4.20 - 4.40 | Multiplet (m) | 1H | The α-proton is deshielded by the adjacent nitrogen and carbonyl group. |

| N-H (Amide) | ~5.00 - 5.50 | Broad Doublet (br d) | 1H | Often broad due to quadrupole coupling with nitrogen. Coupling to the α-CH is observable. Its chemical shift is solvent-dependent. |

| O-H (Acid) | ~10.0 - 12.0 | Very Broad Singlet (br s) | 1H | This signal is typically very broad and may not be easily observed. It can be confirmed by D₂O exchange. |

| Terminal CH₃ | ~0.88 | Triplet (t) | 3H | The terminal methyl group of the decanoic chain, coupled to the adjacent CH₂ group.[7] |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Terminal CH₃ (C10) | ~14.1 | The terminal methyl carbon of the aliphatic chain.[7][8] |

| -CH₂- (Chain) | ~22.7 - 32.0 | A cluster of signals corresponding to the carbons of the aliphatic chain (C3-C9).[8][9] |

| C(CH₃)₃ (Boc) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group. A very intense signal. |

| α-CH (C2) | ~53.0 | The chiral α-carbon, shifted downfield by the attached nitrogen atom. |

| C (CH₃)₃ (Boc) | ~80.0 | The quaternary carbon of the tert-butyl group. A key identifier for the Boc group. |

| C=O (Boc) | ~155.5 | The carbamate carbonyl carbon. |

| C=O (Acid) | ~178.0 - 180.0 | The carboxylic acid carbonyl carbon, typically found at the far downfield end of the spectrum.[7] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Boc-D-2-aminodecanoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the ¹H NMR signals and reference both spectra to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is a composite of absorptions from the carboxylic acid and the N-Boc carbamate.

Expert Insight: The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which often overlaps with the C-H stretching region.[5][10] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer.[5][12] |

| N-H Stretch (Carbamate) | ~3300 - 3400 | Medium, Sharp | This peak may be superimposed on the broad O-H stretch. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, Sharp | Multiple peaks corresponding to symmetric and asymmetric stretching of CH₂ and CH₃ groups. |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, Sharp | The position is characteristic of a saturated, dimerized carboxylic acid.[13][14] |

| C=O Stretch (Carbamate) | ~1690 | Strong, Sharp | The carbamate carbonyl typically absorbs at a slightly lower wavenumber than the acid carbonyl.[2] |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Associated with the C-O single bond of the acid.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid Boc-D-2-aminodecanoic acid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 32-64) to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, serving as a final confirmation of its identity.

Expert Insight: The Boc group is notoriously labile in the mass spectrometer.[15] Under typical Electrospray Ionization (ESI) conditions, in-source fragmentation is common, leading to the observation of ions corresponding to the loss of the Boc group.[15][16] This can be diagnostically powerful but requires careful tuning of instrument parameters (like fragmentor voltage) to ensure the molecular ion is also observed.[16]

Molecular Weight: 287.41 g/mol (C₁₅H₂₉NO₄)

| m/z (Positive ESI) | Ion Identity | Notes |

| 288.2 | [M+H]⁺ | The protonated molecular ion. Its observation confirms the molecular weight. |

| 310.2 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |

| 232.2 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group. A very common fragmentation pathway.[17] |

| 188.1 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da), resulting in the protonated D-2-aminodecanoic acid.[4][17] |

| 57.1 | [C₄H₉]⁺ | The tert-butyl cation. This fragment is highly characteristic of the Boc group.[18] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[15]

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 reversed-phase column to ensure sample purity before MS analysis. Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Ionization: Ionize the eluent using an ESI source in positive ion mode.

-

MS Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Integrated Spectroscopic Workflow

A logical workflow ensures efficient and accurate structural elucidation. The following diagram illustrates the synergistic use of MS, IR, and NMR for the complete characterization of a synthesized or purchased sample of Boc-D-2-aminodecanoic acid.

Sources

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. bmse000370 Decanoic Acid at BMRB [bmrb.io]

- 8. Decanoic acid(334-48-5) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. echemi.com [echemi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 18. acdlabs.com [acdlabs.com]

Commercial suppliers of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid

An In-Depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid, often abbreviated as Boc-L-2-aminodecanoic acid, is a non-proteinogenic amino acid derivative. Its structure combines a chiral center, a lipophilic decanoic acid side chain, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination makes it a highly valuable reagent in peptide synthesis and the development of novel therapeutic agents. The Boc group provides a stable yet easily removable protection for the amine functionality, allowing for controlled and sequential peptide bond formation. The long alkyl chain, on the other hand, can be leveraged to enhance the lipophilicity of target molecules, a critical factor in modulating their pharmacokinetic and pharmacodynamic profiles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is essential for its effective use in research and synthesis. The following table summarizes its key specifications.

| Property | Value |

| Chemical Formula | C15H29NO4 |

| Molecular Weight | 287.4 g/mol [1] |

| CAS Number | 67862-03-7[1] |

| Appearance | White to off-white powder or solid |

| Purity | Typically ≥95%[1][2] |

| Melting Point | 64-68 °C[3] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| Storage | Recommended to be stored at 2-8°C or room temperature, sealed in a dry environment.[4] |

Commercial Suppliers: A Comparative Overview

The accessibility and quality of starting materials are paramount for any research endeavor. (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is available from a range of commercial suppliers, each with its own product specifications and service offerings.

| Supplier | Purity Offered | Noteworthy Features |

| Sigma-Aldrich | ≥96% | A well-established supplier with a broad range of chemicals and extensive documentation. |

| Cenmed Enterprises | ≥95%[1] | Offers various product sizes and emphasizes customer satisfaction.[1] |

| BOC Sciences | ≥95%[2] | A supplier of a wide array of research chemicals, including amino acid derivatives.[2][5] |

| BLDpharm | High Purity | Provides detailed product information and related chemical structures.[4][6] |

| MedChemExpress | High Purity | Specializes in bioactive molecules and provides safety data sheets.[7] |

| Fluorochem | High Purity | Provides detailed chemical identifiers and properties.[8] |

Quality Control and Handling: Ensuring Experimental Integrity

The purity and identity of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid can significantly impact the outcome of a synthesis. It is crucial to implement a robust quality control process upon receiving the compound from a supplier.

Caption: A flowchart illustrating the key steps for quality control and handling of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid.

Safety Precautions: Based on available safety data sheets for similar compounds, (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid may cause skin and eye irritation.[7][9] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Research and Drug Development

The unique structural features of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid make it a valuable tool in several areas of research:

-

Peptide Synthesis: As a protected amino acid, it is a fundamental component in the solid-phase and solution-phase synthesis of peptides.[10][11] The decanoic acid side chain can be used to introduce lipophilicity, which can enhance membrane permeability and oral bioavailability of peptide-based drugs.

-

Drug Discovery: The incorporation of this non-natural amino acid into drug candidates can lead to improved metabolic stability and target-binding affinity. Its use in the synthesis of dipeptides has been explored, showcasing its utility in creating novel molecular scaffolds.[11]

-

Material Science: The self-assembly properties of peptides containing lipophilic amino acids are of interest in the development of novel biomaterials.

Synthetic Accessibility

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is typically synthesized from the corresponding (S)-2-aminodecanoic acid. The synthesis involves the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The enantiomeric purity of the starting material is crucial for the final product's stereochemical integrity.

Experimental Protocol: Boc Deprotection

A common and critical step in utilizing Boc-protected amino acids is the removal of the Boc group to enable further reactions at the free amine.

Objective: To deprotect the amine group of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid.

Materials:

-

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply (optional)

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid in anhydrous DCM (approximately 10 mL of DCM per gram of amino acid derivative).

-

Inert Atmosphere (Optional): For sensitive substrates, flush the flask with nitrogen or argon.

-

Addition of TFA: While stirring, slowly add trifluoroacetic acid to the solution. A typical ratio is 1:1 (v/v) of TFA to DCM.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.

-

Final Product: The product will be the trifluoroacetate salt of (S)-2-aminodecanoic acid, which can be used directly in the next synthetic step or neutralized to obtain the free amine.

Caption: A schematic representation of the experimental workflow for the deprotection of the Boc group.

Conclusion

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid is a commercially available and highly versatile building block for chemical synthesis and drug discovery. Its successful application hinges on a clear understanding of its properties, careful selection of suppliers, and rigorous quality control. The experimental protocols and handling guidelines provided in this guide aim to equip researchers with the necessary knowledge to effectively and safely utilize this important compound in their work.

References

- 1. cenmed.com [cenmed.com]

- 2. biocompare.com [biocompare.com]

- 3. 2-{[(tert-butoxy)carbonyl]amino}decanoic acid | 53296-39-2 [sigmaaldrich.com]

- 4. 52815-19-7|3-((tert-Butoxycarbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Boc-D-decanoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of Boc-D-decanoic Acid in Organic Solvents

Abstract

Introduction and Physicochemical Profile

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1][] Its function is to temporarily mask the nucleophilicity of an amine, allowing for controlled, sequential reactions at other sites of a molecule.[3] The molecule of interest, Boc-D-decanoic acid, combines this essential protecting group with a D-configured alpha-amino acid bearing a long, eight-carbon aliphatic side chain.